![molecular formula C23H40OS B15164716 [4-(Hexadecyloxy)phenyl]methanethiol CAS No. 192988-60-6](/img/structure/B15164716.png)
[4-(Hexadecyloxy)phenyl]methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Hexadecyloxy)phenyl]methanethiol is an organic compound with the molecular formula C23H40OS It consists of a phenyl ring substituted with a hexadecyloxy group and a methanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hexadecyloxy)phenyl]methanethiol typically involves the reaction of 4-hydroxybenzyl alcohol with hexadecyl bromide in the presence of a base such as potassium carbonate to form 4-(hexadecyloxy)benzyl alcohol. This intermediate is then treated with thionyl chloride to yield 4-(hexadecyloxy)benzyl chloride, which is subsequently reacted with sodium hydrosulfide to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Hexadecyloxy)phenyl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
[4-(Hexadecyloxy)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules and studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of [4-(Hexadecyloxy)phenyl]methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hexadecyloxy)phenol: Similar structure but lacks the thiol group.
4-(Hexadecyloxy)benzyl alcohol: Similar structure but with a hydroxyl group instead of a thiol group.
4-(Hexadecyloxy)benzoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The presence of the thiol group in [4-(Hexadecyloxy)phenyl]methanethiol makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Propriétés
Numéro CAS |
192988-60-6 |
|---|---|
Formule moléculaire |
C23H40OS |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
(4-hexadecoxyphenyl)methanethiol |
InChI |
InChI=1S/C23H40OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-23-18-16-22(21-25)17-19-23/h16-19,25H,2-15,20-21H2,1H3 |
Clé InChI |
FHNGEYIEPXHREZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)
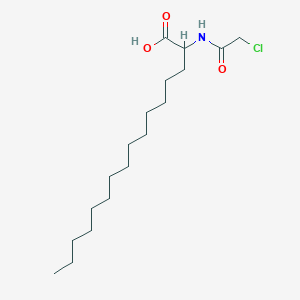
![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
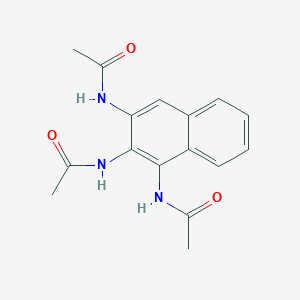
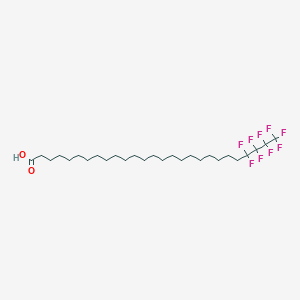
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
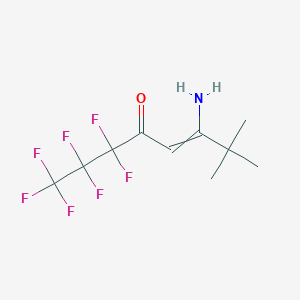


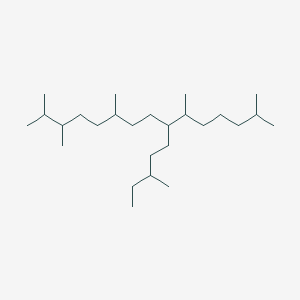
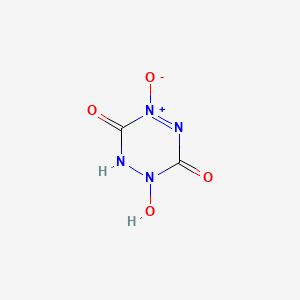

![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
